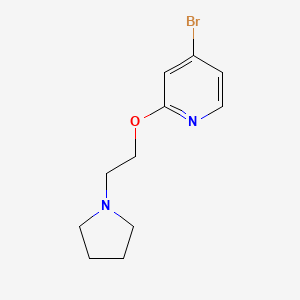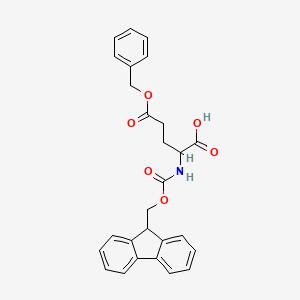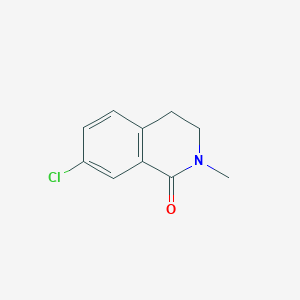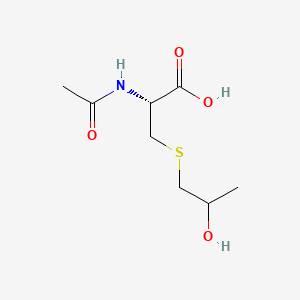
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a pyrrolidine group attached via an ethoxy linker at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxy-6-(pyrrolidin-1-yl)pyridine
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
Uniqueness
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-13-11(9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
InChI Key |
AKFBLMBLNZHOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)




![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)



